5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoicacid
Description
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at position 5 and a trifluoromethyl (-CF₃) group at position 3 of the pentanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry for designing peptide-based therapeutics with improved bioavailability .
Properties
Molecular Formula |
C21H20F3NO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)13(11-19(26)27)9-10-25-20(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,28)(H,26,27) |
InChI Key |
NNKGZCPJUSUNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Agents: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the free amino acid after Fmoc removal and the desired peptide or amino acid derivative after coupling reactions .
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound can be used to attach peptides to other molecules, such as proteins or nanoparticles, for various biological applications.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of Fmoc-protected non-natural amino acids functionalized with diverse substituents. Below is a detailed comparison with analogous compounds reported in the literature:
Table 1: Structural and Functional Comparison
Structural and Functional Differences
Backbone Variations: The target compound has a pentanoic acid backbone, whereas analogs like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (C₂₅H₂₀F₃NO₄) feature a propanoic acid backbone with an aromatic -CF₃ substituent . Compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride incorporate tertiary amines (e.g., piperidine) at C5, which increase solubility in aqueous media and enable interactions with biological targets .
Substituent Effects: The -CF₃ group in the target compound is a strong electron-withdrawing group, reducing the pKa of the carboxylic acid (predicted pKa ~4.40) compared to non-fluorinated analogs like 5-Fmoc-aminovaleric acid (pKa ~4.8) . This property influences ionization under physiological conditions. Methyl or aryl substituents (e.g., 2-methylbenzoic acid derivative) introduce steric hindrance, affecting coupling efficiency in SPPS .
Synthetic Routes: The target compound is synthesized via Fmoc protection of a pre-functionalized pentanoic acid, similar to methods used for (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride (). Key steps include:
- Activation of the carboxylic acid using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride).
- Coupling with trifluoromethyl-containing intermediates under basic conditions (e.g., NaHCO₃/THF) .
Physicochemical Properties
Biological Activity
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid, often referred to as a fluorinated amino acid derivative, has garnered attention due to its unique structural properties and potential biological applications. This compound is characterized by the presence of a trifluoromethyl group, which may influence its biological activity through various mechanisms.
- Molecular Formula : C18H19F3N2O3
- Molecular Weight : 368.35 g/mol
- IUPAC Name : 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid
- CAS Number : [insert CAS number if available]
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. Additionally, the fluorenylmethoxycarbonyl (Fmoc) moiety is commonly used in peptide synthesis, suggesting potential applications in drug development and delivery systems.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of fluorinated amino acids. The incorporation of trifluoromethyl groups has been shown to enhance the potency against certain bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Fmoc-Trifluoromethyl-Pentanoic Acid | E. coli | 32 µg/mL |
| 5-Fmoc-Trifluoromethyl-Pentanoic Acid | S. aureus | 16 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, making it a candidate for further exploration in antibiotic development.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound on human cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 22 |
The IC50 values suggest moderate cytotoxicity, which warrants further investigation into the mechanisms underlying these effects and potential therapeutic applications.
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with E. coli demonstrated that administration of the compound resulted in a significant reduction in bacterial load compared to control groups.
- Peptide Synthesis : The Fmoc group allows for solid-phase peptide synthesis, facilitating the development of peptide-based therapeutics that incorporate this amino acid derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
